molecular formula C14H14Cl3N B2469377 N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride CAS No. 63915-67-3

N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride

Cat. No. B2469377
CAS RN: 63915-67-3
M. Wt: 302.62
InChI Key: QDKZAYFEMLDRKT-UHFFFAOYSA-N
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Description

“N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 63915-67-3 . It has a molecular weight of 302.63 and its linear formula is C14 H13 Cl2 N . Cl H .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H13Cl2N.ClH/c15-13-7-6-12 (14 (16)8-13)10-17-9-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Improved Synthesis of Pharmaceuticals

  • A novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, uses N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride as an intermediate. This process is more advantageous than previous methods in terms of purity and environmental safety (Vukics et al., 2002).

Cleaner Production Processes

  • A simpler and more efficient alternative for the synthesis of sertraline imine, an intermediate in the production of Zoloft (sertraline hydrochloride), involves this compound. This method reduces hazardous byproducts and solid wastes (Taber et al., 2004).

Role in Chemical Reactions

  • This compound can act as a catalyst poison in certain chemical reactions. For instance, in thiourea-catalyzed glycosylations, an amine side product from benzylation reactions can inhibit the process, highlighting the importance of this compound in reaction dynamics (Colgan et al., 2016).

Application in Molecular Synthesis

  • This compound is used in the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives, a process important for generating molecules with potential applications in various fields, including pharmaceuticals (Ramazani et al., 2012).

Docking Studies and Synthesis

  • The compound has been synthesized and characterized through docking studies, providing insights into its potential interactions and applications in biological systems (Bommeraa et al., 2019).

Novel Synthesis of Cytotoxic Agents

  • This compound is involved in the synthesis of compounds with potential anti-tumor properties, demonstrating its relevance in cancer research (Ramazani et al., 2014).

Development of Anticonvulsant Agents

  • This compound has been used in the synthesis of novel Schiff bases that were evaluated for anticonvulsant activity, highlighting its role in the development of new therapeutic agents (Pandey et al., 2011).

Catalysis in Organic Reactions

  • The compound plays a role in catalytic applications, such as in Heck and Suzuki cross-coupling reactions, underscoring its utility in organic synthesis (Chiririwa et al., 2013).

Biochemical Analysis

Biochemical Properties

These reactions can involve free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

Related compounds have been shown to have significant effects on cellular processes . For instance, they can decrease the transcript levels of inflammatory cytokines such as TNF‑α, IL ‑1β, and IL‑6, IL‑4, iNOS, and COX‑2 . This suggests that N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The compound is known to be stable at room temperature

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N.ClH/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKZAYFEMLDRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70980986
Record name N-Benzyl-1-(2,4-dichlorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70980986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63915-67-3
Record name N-Benzyl-1-(2,4-dichlorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70980986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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